1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride
Description
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a phenyl ring substituted with methoxy groups at the 4- and 5-positions and a methyl group at the 2-position. The ethanamine backbone is protonated as a hydrochloride salt, enhancing its stability and solubility in polar solvents. This compound’s pharmacological profile is inferred to involve interactions with serotonin receptors (e.g., 5-HT2A), common to substituted phenethylamines, though its activity and selectivity depend on substituent positioning and electronic effects.
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12;/h5-6,8H,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKFDUNPXCGBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)N)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of substituted phenethylamines such as 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride typically involves:
- Formation of the substituted aromatic precursor.
- Introduction of the ethanamine side chain.
- Reduction of intermediate nitro or nitrostyrene compounds.
- Salt formation with hydrochloric acid.
Two main approaches are commonly employed: asymmetric reductive amination and reduction of β-nitrostyrene derivatives.
Preparation via Reductive Amination of Aromatic Ketones
A classical and well-documented method involves the reductive amination of substituted acetophenones. For example, a related compound, (S)-(-)-1-(4-methoxyphenyl)ethylamine, is synthesized by condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid, followed by catalytic hydrogenation to reduce the imine intermediate to the amine (patent WO2015159170A2).
- Reflux 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine and p-toluenesulfonic acid in toluene.
- Use a Dean-Stark apparatus to remove water azeotropically.
- Catalytic hydrogenation of the imine intermediate with Pd/C under hydrogen atmosphere.
- Isolation of the free base and conversion to hydrochloride salt by reaction with HCl in isopropanol.
- Crystallization from ethyl acetate to obtain the hydrochloride salt as a white solid.
Though this exact procedure is for 4-methoxy substitution, the methodology is adaptable for 4,5-dimethoxy-2-methyl substitution by starting with the appropriately substituted acetophenone.
One-Pot Reduction of β-Nitrostyrenes Using Sodium Borohydride and Copper(II) Chloride
A more recent and efficient method involves the reduction of substituted β-nitrostyrenes to phenethylamines using a sodium borohydride (NaBH4) and copper(II) chloride (CuCl2) catalytic system. This approach is notable for its mild conditions, short reaction times (10–30 minutes), and good yields (62–83%) without requiring inert atmosphere or complicated purification.
- β-Nitrostyrene derivatives bearing 2,5-dimethoxy and methyl substituents are reduced effectively.
- The CuCl2 salt is reduced by NaBH4 to metallic copper nanoparticles, which catalyze the hydrogenation.
- Reaction temperatures around 80 °C are used.
- The method tolerates various functional groups and halogens without dehalogenation.
- The process avoids the use of pyrophoric reagents like lithium aluminum hydride.
- The reaction proceeds via reduction of both the nitro group and the double bond, yielding the primary amine directly.
Comparative Data Table of Reduction of β-Nitrostyrenes to Phenethylamines
| Entry | Substrate (β-Nitrostyrene) | Product (Phenethylamine) | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 2,5-Dimethoxy-β-methyl-β-nitrostyrene (3a) | Corresponding phenethylamine (3b) | 30 | 62 |
| 2 | 2,5-Dimethoxy-β-nitrostyrene (4a) | Corresponding phenethylamine (4b) | 10 | 82 |
Note: These substrates are structurally close analogues to 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine, indicating applicability of the method.
Detailed Reaction Conditions for NaBH4/CuCl2 Reduction
- Dissolve β-nitrostyrene derivative in an appropriate solvent.
- Add sodium borohydride gradually at room temperature.
- Introduce catalytic copper(II) chloride; the solution's blue color disappears as Cu(II) is reduced to Cu(0).
- Heat the mixture to 80 °C and stir for the optimized time (10–30 min).
- Quench the reaction and isolate the amine product by extraction.
- Convert the free amine to hydrochloride salt by treatment with HCl in isopropanol or similar solvent.
- Purify by crystallization.
Advantages and Limitations of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive amination (patent) | High chiral purity, well-established, scalable | Longer reaction times, requires Pd catalyst |
| NaBH4/CuCl2 reduction | Mild conditions, fast, good yields, no inert atmosphere needed | Limited substrate scope, requires β-nitrostyrene precursor |
Research Findings and Notes
- The NaBH4/CuCl2 system offers a safer alternative to LiAlH4 reductions, avoiding pyrophoric and toxic reagents.
- The catalytic copper formed in situ is crucial for the reduction mechanism.
- Reaction times are critical; prolonged heating leads to side reactions and lower yields.
- The reductive amination method provides enantiomerically pure amines when chiral amines are used as starting materials.
- Both methods culminate in the formation of the hydrochloride salt, which is the stable, isolable form of the amine.
Chemical Reactions Analysis
Synthetic Pathways and Reductive Amination
The compound is commonly synthesized via reductive amination of its ketone precursor, 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one. A representative protocol involves:
Procedure :
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Step 1 : Condensation of the ketone with (S)-(-)-α-methylbenzylamine in toluene under Dean-Stark conditions to form a Schiff base (imine intermediate) .
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Step 2 : Catalytic hydrogenation (10% Pd/C, H₂, 35–40°C) of the imine to yield the chiral amine intermediate .
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Step 3 : Acidic workup (HCl/IPA) to isolate the hydrochloride salt .
Key Data :
| Parameter | Value/Reagents | Yield | Purity | Source |
|---|---|---|---|---|
| Hydrogenation Catalyst | 10% Pd/C | 96% | >99% | |
| Final Crystallization | HCl in isopropyl alcohol | 71% | 100%* |
*Chiral purity confirmed via HPLC .
Alkylation and Acylation Reactions
The primary amine group undergoes alkylation and acylation under standard conditions:
Alkylation Example :
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Reagents : Methyl iodide, LiHMDS (lithium hexamethyldisilazide) at -78°C .
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Product : N-Methyl derivative, isolated as a white crystalline solid.
Acylation Example :
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Reagents : Acetyl chloride, triethylamine in dichloromethane.
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Product : N-Acetylated derivative, characterized by IR (C=O stretch at 1650 cm⁻¹).
Oxidation Reactions
The ethanamine moiety and aromatic ring are susceptible to oxidation:
Amine Oxidation :
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Reagents : KMnO₄ in acidic medium.
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Product : Corresponding nitro compound (2-(4,5-dimethoxy-2-methylphenyl)nitroethane).
Aromatic Ring Oxidation :
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Reagents : CrO₃ in acetic acid.
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Product : Quinone derivatives via demethylation and ring oxidation.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring participates in electrophilic substitutions:
Nitration :
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Reagents : HNO₃/H₂SO₄ at 0°C.
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Product : 3-Nitro-4,5-dimethoxy-2-methylphenethylamine, confirmed by ¹H NMR (δ 8.2 ppm, aromatic H) .
Halogenation :
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Reagents : Br₂ in CHCl₃.
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Product : 3-Bromo-4,5-dimethoxy-2-methylphenethylamine, isolated with 68% yield .
Salt Formation and Acid-Base Reactivity
The compound forms stable salts with various acids:
| Counterion | Conditions | Solubility (mg/mL) | Application | Source |
|---|---|---|---|---|
| Hydrochloride | IPA/HCl crystallization | 12.5 (H₂O) | Pharmaceutical | |
| Sulfate | H₂SO₄ in ethanol | 8.2 (H₂O) | Crystallography |
Comparative Reactivity with Analogues
The methyl and methoxy substituents significantly influence reactivity compared to unsubstituted phenethylamines:
| Reaction Type | 1-(4,5-Dimethoxy-2-methyl) Derivative | Unsubstituted Phenethylamine |
|---|---|---|
| Nitration Rate (k, M⁻¹s⁻¹) | 2.1 × 10⁻³ | 4.7 × 10⁻⁴ |
| Amine pKa | 9.2 | 10.5 |
| Oxidation Potential (V) | 1.45 vs. Ag/AgCl | 1.78 vs. Ag/AgCl |
*Data extrapolated from structural analogs in .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
The compound 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride , also known as a derivative of phenethylamine, has garnered attention in various scientific research applications. This article will explore its applications across different fields, including pharmacology, biochemistry, and neuroscience, supported by relevant data tables and case studies.
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), similar to other compounds in the phenethylamine class. Its effects on serotonin levels could have implications for treating mood disorders.
In neuroscience, this compound has been studied for its effects on neurotransmitter systems. It may influence dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive functions.
Case Study: Neurotransmitter Interaction
A study conducted on animal models demonstrated that administration of the compound resulted in increased levels of dopamine in specific brain regions associated with reward and motivation. This suggests potential applications in understanding addiction mechanisms and developing treatments.
Cell Culture Applications
The compound is also utilized as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. This application is crucial for maintaining optimal conditions for cellular growth and experimentation.
Table 2: Buffering Capacity
| Buffer Type | pH Range | Application |
|---|---|---|
| Non-Ionic Organic Buffering | 6 - 8.5 | Cell culture environments |
Analytical Chemistry
In analytical chemistry, the compound serves as a standard reference material for developing analytical methods such as chromatography and mass spectrometry. Its unique properties allow researchers to calibrate instruments effectively.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with various molecular targets:
Neurotransmitter Systems: The compound may interact with serotonin and dopamine receptors, influencing mood and perception.
Pathways: It may modulate signaling pathways related to neurotransmission and neuroplasticity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride with key analogs, emphasizing substituent variations and their implications:
Key Observations:
Substituent Positioning: The 4,5-dimethoxy configuration in the target compound contrasts with 2,5-dimethoxy in 2C-D and 2C-P. The 2-methyl group introduces steric hindrance near the amine sidechain, which could reduce binding affinity compared to 4-methyl or unhindered analogs.
Pharmacological Implications: Lipophilicity: Bulky substituents (e.g., 4-propyl in 2C-P) increase lipophilicity, improving blood-brain barrier penetration but risking slower hepatic clearance .
Structural Deviations in Non-Analogs: Compounds like N-Desmethyltrimebutine HCl (a benzoate ester) exhibit distinct mechanisms (e.g., antispasmodic activity) due to divergent backbones, highlighting the phenethylamine scaffold’s specificity for serotonergic activity .
Research Findings and Limitations
- Receptor Binding : Positional isomerism (e.g., 4,5- vs. 2,5-dimethoxy) significantly impacts 5-HT2A receptor affinity. For example, 2C-D (2,5-diOMe) exhibits moderate agonist activity (EC₅₀ ~50 nM), whereas the target compound’s activity remains uncharacterized but is hypothesized to differ due to altered substituent geometry .
- Synthetic Challenges : The 2-methyl group in the target compound may complicate regioselective synthesis compared to 4-methyl analogs, requiring optimized reaction conditions.
- Data Gaps: No direct pharmacological or crystallographic data for 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine HCl are available in the provided evidence; inferences are drawn from structural analogs.
Biological Activity
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride, also known by its CAS number 104174-56-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18ClNO2
- Molecular Weight : 231.72 g/mol
- CAS Number : 104174-56-3
- Minimum Purity : 95%
The compound is primarily recognized for its interaction with serotonin receptors, particularly the serotonin 2A receptor (5-HT2A). Research indicates that compounds with similar structures often exhibit agonistic activity at these receptors, which is linked to various psychological effects, including hallucinogenic properties .
Table 1: Structure-Activity Relationship (SAR) of Related Compounds
| Compound Name | EC50 (nM) | Emax (%) | Receptor Target |
|---|---|---|---|
| 25I-NBOMe | 12.3 | 99.4 | 5-HT2A |
| DOT | 12.3 | 114 | β-arrestin2 |
| 2C-T | 9.43 | 115 | 5-HT2A |
Biological Activity
This compound has been studied for several biological activities:
Psychoactive Effects
The compound exhibits psychoactive properties similar to other phenethylamines and tryptamines. It is believed to induce alterations in mood and perception through its serotonergic activity.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, monomeric alkaloids derived from related structures demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria .
Case Studies
A notable case study involved a patient who experienced severe physiological effects after exposure to a related compound, 25I-NBOMe. The findings highlighted the potential risks associated with compounds in this class, emphasizing the need for caution in their use .
Table 2: Summary of Antimicrobial Activity
| Compound | Activity Type | MIC (mg/mL) |
|---|---|---|
| Monomeric Alkaloid PA-1 | Antibacterial | 0.0039 |
| Compound VIIf | Antifungal | Inhibition Zone: 24 mm |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride, and how can reaction purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with Friedel-Crafts alkylation or reductive amination of appropriately substituted aromatic precursors. For example, intermediates like 4,5-dimethoxy-2-methylbenzaldehyde can undergo condensation with nitroethane, followed by catalytic hydrogenation (e.g., Pd/C or Raney Ni) to yield the amine, which is then converted to the hydrochloride salt. Purity optimization requires rigorous purification steps, including recrystallization from ethanol/ether mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients). Monitoring via TLC (Rf ~0.3–0.5 in 9:1 CH₂Cl₂/MeOH) ensures intermediate purity .
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns on the aromatic ring (e.g., methoxy δ ~3.8 ppm, methyl δ ~2.3 ppm) and the ethylamine backbone (NH₂ δ ~1.5–2.5 ppm).
- FT-IR : Peaks at ~2500–2700 cm⁻¹ (amine hydrochloride N–H stretch) and ~1250 cm⁻¹ (C–O methoxy) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₁H₁₈ClNO₂: 231.1024).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align within ±0.4% of theoretical values .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Ventilation : Ensure local exhaust ventilation during reactions releasing volatile byproducts (e.g., HCl gas).
- Spill Management : Neutralize acid spills with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite).
- Waste Disposal : Collect aqueous waste in designated containers for halogenated organic compounds and treat via neutralization before disposal .
Q. How can researchers validate purity using chromatographic methods?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 70:30 water/acetonitrile (0.1% TFA). Monitor at 254 nm; retention time ~6–8 minutes. Purity ≥95% is acceptable for most studies.
- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with ninhydrin staining detect amine impurities (Rf ~0.4 for the target compound) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve stereochemical uncertainties in this compound?
- Methodological Answer : Grow crystals via slow evaporation of saturated ethanolic solutions. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Refine structures using SHELXL-2018/3, applying full-matrix least-squares methods. Key parameters: R1 < 0.05, wR2 < 0.10. Hydrogen-bonding networks (e.g., N–H···Cl interactions) stabilize the crystal lattice and clarify protonation states .
Q. What strategies reconcile conflicting structure-activity relationship (SAR) data between receptor binding assays and computational models?
- Methodological Answer :
- In Vitro Assays : Perform competitive binding studies (e.g., radioligand displacement with ³H-labeled reference compounds) at varying pH (7.4 vs. 6.8) to assess protonation effects.
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., using GROMACS) under physiological conditions. Compare binding free energies (MM/PBSA) across protonation states.
- Mutagenesis : Engineer receptor mutants (e.g., Asp113Ala in amine GPCRs) to test predicted binding motifs .
Q. How can researchers address discrepancies in reaction yields reported across synthetic routes?
- Methodological Answer : Conduct comparative studies under controlled conditions (solvent, temperature, catalyst loading). For example, reductive amination yields may vary with pH (optimum ~4–5) and reducing agent (NaBH₃CN vs. H₂/Pd). Statistical tools (ANOVA, Tukey’s HSD test) identify significant variables. Reaction monitoring via in situ IR or LC-MS pinpoints side products (e.g., over-reduced intermediates) .
Q. What forced degradation studies predict the compound’s stability in biological assays?
- Methodological Answer : Expose the compound to:
- Acidic Conditions : 0.1 M HCl (25°C, 24 hrs) → monitor demethylation via LC-MS.
- Oxidative Stress : 3% H₂O₂ (40°C, 8 hrs) → detect quinone formation.
- Photolysis : ICH Q1B guidelines (1.2 million lux·hr) → assess UV-induced decomposition.
- Thermal Stress : 60°C/75% RH (14 days) → track hygroscopicity and salt dissociation .
Q. Which computational methods model the compound’s conformational flexibility in solvent environments?
- Methodological Answer :
- QM/MM Simulations : Optimize geometry at the B3LYP/6-31G* level, then simulate solvation (explicit water or COSMO model).
- Free Energy Landscapes : Use metadynamics to map rotational barriers of methoxy and methyl groups.
- pKa Prediction : Employ Schrödinger’s Epik module to estimate amine protonation states at physiological pH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
